Troglitazone - 97322-87-7

Troglitazone

Catalog Number: EVT-287144
CAS Number: 97322-87-7
Molecular Formula: C24H27NO5S
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Troglitazone is a member of chromanes and a thiazolidinone. It has a role as a hypoglycemic agent, an antioxidant, a vasodilator agent, an anticonvulsant, an anticoagulant, a platelet aggregation inhibitor, an antineoplastic agent, an EC 6.2.1.3 (long-chain-fatty-acid--CoA ligase) inhibitor and a ferroptosis inhibitor.
Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by [pioglitazone] and [rosiglitazone].
Troglitazone was the first thiazolidinedione approved for use in the United States and was licensed for use in type 2 diabetes in 1997, but withdrawn 3 years later because of the frequency of liver injury including acute liver failure associated with its use.
Troglitazone is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. Troglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04)
Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by pioglitazone and rosiglitazone.
A chroman and thiazolidinedione derivative that acts as a PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS (PPAR) agonist. It was formerly used in the treatment of TYPE 2 DIABETES MELLITUS, but has been withdrawn due to hepatotoxicity.

Troglitazone Sulfate

  • Compound Description: Troglitazone sulfate is a major metabolite of Troglitazone formed via phase II metabolism in the liver. [] It is eliminated in the bile. [] Like Troglitazone, troglitazone sulfate inhibits the bile salt export pump (BSEP). []
  • Relevance to Troglitazone: Structurally, troglitazone sulfate is a conjugated form of Troglitazone. It is considered a factor in Troglitazone-induced hepatotoxicity due to its potent BSEP inhibition and potential to accumulate in the liver. []

Pioglitazone

  • Compound Description: Pioglitazone is another thiazolidinedione antidiabetic drug that acts as a PPARγ agonist. [] It is in the same drug class as Troglitazone. []

Ciglitazone

  • Compound Description: Ciglitazone is a thiazolidinedione compound. []
  • Relevance to Troglitazone: Ciglitazone, along with englitazone, showed similar inhibitory effects on cholesterol biosynthesis to Troglitazone in a study using cultured Chinese hamster ovary cells. [] This suggests a shared mechanism of action among these thiazolidinediones.

Englitazone

  • Compound Description: Englitazone is a thiazolidinedione compound. []
  • Relevance to Troglitazone: Similar to ciglitazone, englitazone demonstrated a comparable ability to inhibit cholesterol biosynthesis as Troglitazone in a study, suggesting these thiazolidinediones share a similar mechanism in this context. []
  • Compound Description: Rosiglitazone, also known as BRL49653, is another thiazolidinedione antidiabetic drug and PPARγ agonist. []
  • Relevance to Troglitazone: While both are thiazolidinediones, Rosiglitazone showed weak or no inhibition of cholesterol biosynthesis compared to the significant inhibitory effect of Troglitazone in a comparative study. [] This suggests differences in their activity profiles despite their shared structural class.
  • Compound Description: 15-deoxy-Δ12,14-prostaglandin J2 is an endogenous PPARγ ligand. []
  • Relevance to Troglitazone: Similar to Rosiglitazone, 15-deoxy-Δ12,14-prostaglandin J2 showed weak or no inhibition of cholesterol biosynthesis compared to Troglitazone in a study, suggesting potential differences in their binding and activity on relevant targets. []
Overview

Troglitazone is an antidiabetic and anti-inflammatory medication that belongs to the class of drugs known as thiazolidinediones. It was developed to treat type 2 diabetes mellitus by improving insulin sensitivity. Troglitazone was patented in 1983 and received approval for medical use in 1997, but it was withdrawn from the market in 2000 due to concerns about hepatotoxicity and serious liver damage associated with its use .

Source and Classification

Troglitazone is classified as a thiazolidinedione, a group of medications that enhance insulin sensitivity in muscle and fat tissues. It acts as a ligand for peroxisome proliferator-activated receptors, particularly PPARγ, which plays a crucial role in glucose and lipid metabolism . The chemical formula for troglitazone is C24_{24}H27_{27}NO5_5S, with a molar mass of 441.54 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthetic route can be summarized as follows:

  1. Preparation of the unsaturated acetal.
  2. Condensation with trimethylhydroquinone to form the chromane ring.
  3. Subsequent reactions to introduce the thiazolidinedione moiety.
  4. Purification and isolation of troglitazone.
Chemical Reactions Analysis

Reactions and Technical Details

Troglitazone undergoes various metabolic transformations within the body. Key reactions include:

  • Oxidation: The hydroxyl group on the chromane ring can be oxidized to form reactive metabolites such as quinones and o-quinone methides, which have been implicated in hepatotoxicity .
  • Conjugation: Metabolites formed during metabolism include sulfate conjugates and glucuronide conjugates, which are excreted in urine .

Understanding these reactions is crucial for assessing both the therapeutic effects and potential toxicities associated with troglitazone.

Mechanism of Action

Process and Data

Troglitazone enhances insulin sensitivity primarily through its action on PPARγ receptors. By activating these nuclear receptors, troglitazone regulates the transcription of genes involved in glucose metabolism, leading to:

  • Decreased hepatic glucose output.
  • Increased glucose uptake by skeletal muscle.
  • Enhanced muscle glycogen synthesis.

Clinical studies have shown that troglitazone significantly improves insulin responsiveness, leading to increased rates of glucose oxidation and muscle glycogen synthesis in patients with type 2 diabetes . This mechanism distinguishes it from other antidiabetic agents that primarily stimulate insulin secretion.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Troglitazone exhibits several noteworthy physical properties:

  • Melting Point: 184 to 186 °C (363 to 367 °F).
  • Water Solubility: Approximately 0.00121 mg/mL.
  • LogP: 3.6, indicating moderate lipophilicity.

These properties influence its bioavailability and distribution within the body .

Applications

Scientific Uses

While troglitazone has been withdrawn from clinical use due to safety concerns, its mechanism of action has led to ongoing research into its derivatives for potential applications in treating other conditions, including cancer. Novel derivatives have been designed based on its structure to explore antiproliferative activities against breast cancer cell lines . Additionally, understanding its hepatotoxicity mechanisms has implications for drug development in related therapeutic areas.

Properties

CAS Number

97322-87-7

Product Name

Troglitazone

IUPAC Name

5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)

InChI Key

GXPHKUHSUJUWKP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione) - T
CS 045
CS-045
CS045
Prelay
Rezulin
troglitazone

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.